molecular formula C23H19F2N3O5 B2970821 3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate CAS No. 1864061-72-2

3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate

Cat. No.: B2970821
CAS No.: 1864061-72-2
M. Wt: 455.418
InChI Key: BOCLOAWUCMIZJR-UHFFFAOYSA-N
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Description

3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is a synthetic benzoate ester derivative featuring a complex substitution pattern. Its structure integrates:

  • A 3,5-difluorobenzoate core, which enhances lipophilicity and influences electronic properties.
  • A 3-acetamido-2-nitrophenyl ester moiety, which may confer stability and modulate solubility.

Properties

IUPAC Name

(3-acetamido-2-nitrophenyl) 4-[benzyl(methyl)amino]-3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O5/c1-14(29)26-19-9-6-10-20(22(19)28(31)32)33-23(30)16-11-17(24)21(18(25)12-16)27(2)13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLOAWUCMIZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C(=C2)F)N(C)CC3=CC=CC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate, identified by its CAS number 1864061-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C23H19F2N3O5
  • Molecular Weight : 455.41 g/mol
  • IUPAC Name : this compound

Structure

The compound features a complex structure that includes:

  • An acetamido group
  • A nitrophenyl moiety
  • A difluorobenzoate component

This structural diversity may contribute to its varied biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 Value (μM)
Compound AHCT-116 (Colon Carcinoma)6.2
Compound BT47D (Breast Cancer)27.3
Compound CMCF-7 (Breast Cancer)43.4

These findings suggest that the target compound may also possess similar anticancer properties, potentially inhibiting tumor growth through apoptosis or cell cycle arrest mechanisms .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Research indicates that similar compounds exhibit antibacterial and antifungal activities. For example:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Fungal Strains Tested : Candida albicans

Results demonstrated that some derivatives showed higher antibacterial activity compared to standard antibiotics like chloramphenicol . This suggests a promising application in treating infections resistant to conventional therapies.

The biological activity of this compound may be attributed to multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to increased apoptosis.
  • Targeting Specific Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.

Study on Anticancer Activity

In a controlled study published in Cancer Research, a derivative of the target compound was tested against several human cancer cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis at low micromolar concentrations .

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of related compounds against various pathogenic strains. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl 3,4-Difluorobenzoate and Phenyl 3,5-Difluorobenzoate

These compounds, cataloged by Kanto Reagents (2022), share the difluorobenzoate backbone but lack the acetamido-nitrophenyl and benzyl(methyl)amino substituents. Key differences include:

Property 3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate Phenyl 3,4-Difluorobenzoate Phenyl 3,5-Difluorobenzoate
Molecular Formula C₂₃H₁₈F₂N₂O₅ (estimated) C₁₃H₈F₂O₂ C₁₃H₈F₂O₂
Molecular Weight ~464.4 g/mol 234.19 g/mol 234.19 g/mol
Substituents 3-Acetamido-2-nitrophenyl, 4-(benzyl(methyl)amino) None (simple phenyl ester) None (simple phenyl ester)
Purity (HPLC) Not Available >95.0% >95.0%
Commercial Availability Not listed 1g: ¥5,600; 5g: ¥31,500 1g: ¥5,600; 5g: ¥31,500

Functional Implications :

  • The fluorine substitution pattern (3,5 vs.
  • The benzyl(methyl)amino group in the target compound introduces basicity and steric hindrance, which could affect binding to biological targets compared to simpler phenyl esters.
Acetamido-Containing Derivatives

highlights imidazo[1,2-a]pyridine derivatives with acetamido-methyl-benzamide groups exhibiting anti-inflammatory activity .

  • The acetamido group may enhance solubility or receptor affinity.
  • The nitrophenyl moiety could act as a prodrug component, releasing active metabolites under reductive conditions.

However, the absence of the imidazo[1,2-a]pyridine core in the target compound limits direct pharmacological comparisons.

Notes and Limitations

  • Commercial data from Kanto Reagents reflect pricing and purity but lack pharmacological context.

Q & A

Q. What are the recommended synthetic routes for 3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 3,5-difluorobenzoic acid derivatives. A two-step approach is recommended:

Esterification : React 3,5-difluorobenzoic acid with 3-acetamido-2-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under DMAP (4-dimethylaminopyridine) catalysis. Solvent choice (e.g., anhydrous DMF or THF) and temperature (0–25°C) critically affect reaction efficiency .

Amine Functionalization : Introduce the 4-(benzyl(methyl)amino) group via nucleophilic substitution or reductive amination. Monitor progress by TLC and purify via column chromatography.
Critical Parameters : Moisture sensitivity, stoichiometric ratios of coupling agents, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for difluorophenyl), acetamido methyl (δ ~2.1 ppm), and benzyl(methyl)amino groups (δ ~2.5–3.5 ppm). ¹⁹F NMR can resolve fluorine environments (e.g., meta-fluorines at δ -110 to -120 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Validate ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers address conflicting reports on the bioactivity of structurally analogous benzoate esters in enzyme inhibition studies?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically modify substituents (e.g., nitro, acetamido) and evaluate inhibitory potency against target enzymes (e.g., cyclooxygenase or kinases). Use in vitro assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination .
  • Computational Docking : Model interactions between the compound’s fluorophenyl and acetamido groups with enzyme active sites (e.g., using AutoDock Vina). Compare binding poses with experimental IC₅₀ values to resolve discrepancies .
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from impurities.

Q. What experimental strategies can elucidate the role of the nitro group in the compound’s stability and reactivity under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability Assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor nitro group reduction (UV-Vis at λ = 270 nm) or ester hydrolysis (TLC/HPLC).
  • Electrochemical Studies : Use cyclic voltammetry to assess nitro group redox behavior. Compare with analogs lacking nitro substituents .
  • Crystallographic Analysis : Resolve nitro group orientation and hydrogen-bonding interactions via X-ray diffraction (e.g., Stoe IPDS diffractometer, Mo-Kα radiation). Crystal packing effects may stabilize the nitro moiety .

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